

An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Behenyl oleate*

Cat. No.: B591227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl oleate ((Z)-docosyl octadec-9-enoate) is a long-chain wax ester composed of behenyl alcohol and oleic acid. As a naturally occurring lipid, it is a component of the tear film lipid layer, where it contributes to ocular surface stability. Its unique physicochemical properties also make it a subject of interest in materials science and drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **behenyl oleate**.

Chemical Structure and Identification

Behenyl oleate is characterized by a long saturated fatty alcohol chain (behenyl, C22) esterified to an unsaturated fatty acid (oleic acid, C18:1). The presence of a cis-double bond in the oleic acid moiety introduces a kink in the molecular structure, influencing its packing and physical properties.

Table 1: Chemical Identifiers for **Behenyl Oleate**

Identifier	Value
IUPAC Name	(Z)-docosyl octadec-9-enoate[1]
Synonyms	Docosyl oleate, Oleic acid behenyl ester[2][3]
CAS Number	127566-70-5[3]
Molecular Formula	C ₄₀ H ₇₈ O ₂ [3]
Molecular Weight	591.05 g/mol [3]
InChI Key	QKPJNZCOIFUYNE-MOHJPFBDSA-N[3]

Physicochemical Properties

The physical and chemical properties of **behenyl oleate** are dictated by its long hydrocarbon chains and the ester functional group. It is a waxy solid at room temperature with a defined melting point.

Table 2: Physicochemical Properties of **Behenyl Oleate**

Property	Value
Physical State	Solid at room temperature[3]
Melting Point	Approximately 38 °C
Boiling Point	621.7 °C at 760 mmHg
Density	0.862 g/cm ³
Solubility	Insoluble in water. Soluble in non-polar organic solvents like chloroform and hexane. Limited solubility in polar solvents like ethanol and acetone.
Purity (Research Grade)	>99%[3]

Experimental Protocols

Synthesis of Behenyl Oleate via Fischer Esterification

The most common method for synthesizing **behenyl oleate** is the Fischer esterification of oleic acid with behenyl alcohol, catalyzed by a strong acid.[4]

Materials:

- Oleic acid
- Behenyl alcohol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).
- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **behenyl oleate**.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **behenyl oleate**.^[4]

Characterization of Behenyl Oleate

High-Performance Liquid Chromatography (HPLC):

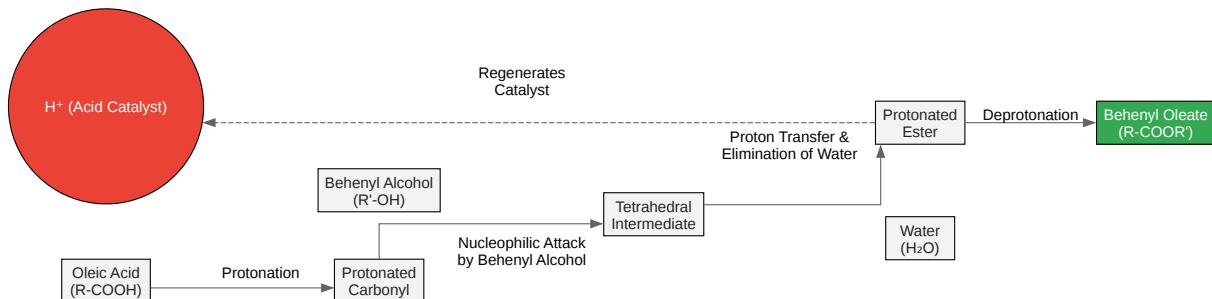
- Column: C18 reversed-phase column.^[5]
- Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used for the separation of wax esters.^[5]
- Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205-210 nm).^[6]
- Sample Preparation: Dissolve the sample in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform (CDCl_3).^[4]
- ^1H NMR:
 - δ 5.35 ppm (m): Protons of the double bond (-CH=CH-) in the oleate moiety.^[4]
 - δ 4.05 ppm (t): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).^[4]
 - δ 2.28 ppm (t): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
 - δ 0.88 ppm (t): Terminal methyl protons of the alkyl chains.

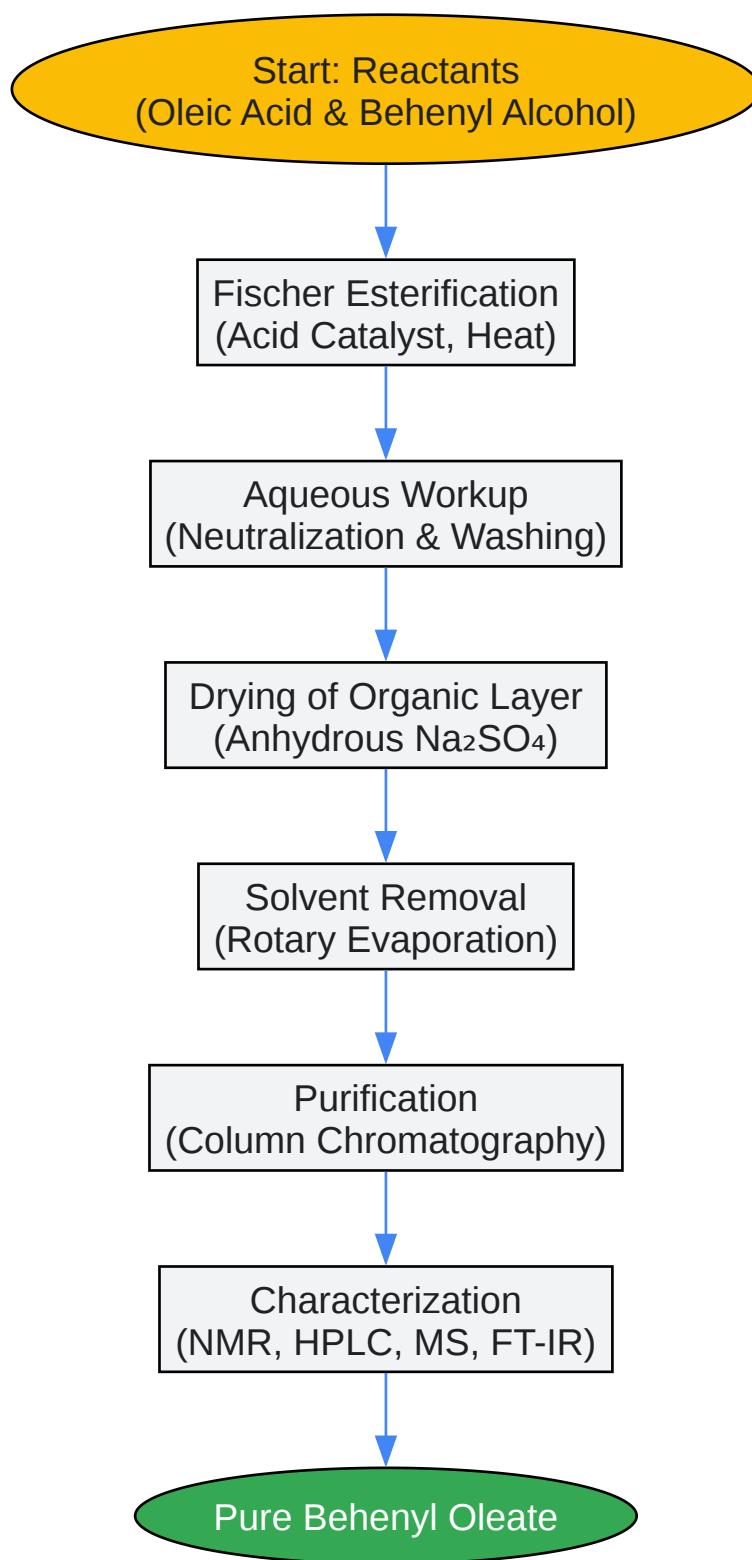
- ^{13}C NMR:

- δ 173.9 ppm: Carbonyl carbon of the ester group.
- δ 130.0 ppm and 129.8 ppm: Carbons of the double bond.
- δ 64.4 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).


Fourier-Transform Infrared (FT-IR) Spectroscopy:

- The FT-IR spectrum of **behenyl oleate** will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.^[4]
- Strong C-H stretching vibrations from the long alkyl chains will be observed in the region of 2850-2950 cm⁻¹.
- C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.
^[4]

Mass Spectrometry (MS):


- Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
- The protonated molecular ion [M+H]⁺ is expected at m/z 591.1.
- Fragmentation patterns can provide information about the fatty acid and fatty alcohol components.^[7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of **Behenyl Oleate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Behenyl oleate | C₄₀H₇₈O₂ | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. larodan.com [larodan.com]
- 4. Behenyl oleate | 127566-70-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591227#behenyl-oleate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com